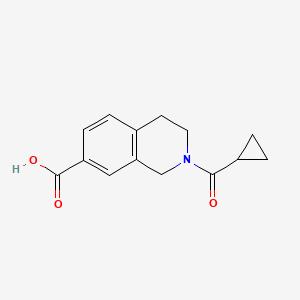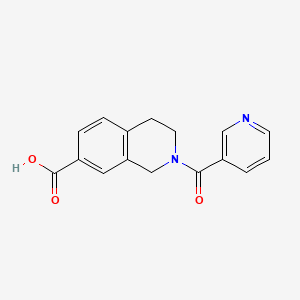
2-(4-Quinolin-6-ylphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Quinolin-6-ylphenoxy)propanoic acid, also known as QPP, is a synthetic compound that has gained attention due to its potential applications in scientific research. QPP is a derivative of 6-quinolinecarboxylic acid and has been synthesized by various methods.
作用机制
The mechanism of action of 2-(4-Quinolin-6-ylphenoxy)propanoic acid is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been found to modulate the immune response and to have anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Quinolin-6-ylphenoxy)propanoic acid in lab experiments is its specificity for the PI3K/Akt/mTOR signaling pathway, which makes it a useful tool for studying this pathway. This compound also has low toxicity and is relatively stable. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to work with.
未来方向
There are several future directions for research on 2-(4-Quinolin-6-ylphenoxy)propanoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
合成方法
2-(4-Quinolin-6-ylphenoxy)propanoic acid has been synthesized by various methods, including the reaction of 6-chloroquinoline-3-carboxylic acid with 4-(2-bromoethoxy)phenol in the presence of a base, and the reaction of 6-chloroquinoline-3-carboxylic acid with 4-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. The yield of this compound from these methods ranges from 20-60%.
科学研究应用
2-(4-Quinolin-6-ylphenoxy)propanoic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
2-(4-quinolin-6-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(18(20)21)22-16-7-4-13(5-8-16)14-6-9-17-15(11-14)3-2-10-19-17/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVXZAPAOAUVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)


![4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7627847.png)
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)

![1-(2,7-Diazaspiro[4.4]nonan-2-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B7627872.png)


